Furazolidone-d4

Beschreibung

A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone binds bacterial DNA which leads to the gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)

Furazolidone is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. Furazolidone is also active in treating typhoid fever, cholera and salmonella infections.

Furazolidone can cause cancer according to The Environmental Protection Agency (EPA).

A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone acts by gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)

Eigenschaften

IUPAC Name |

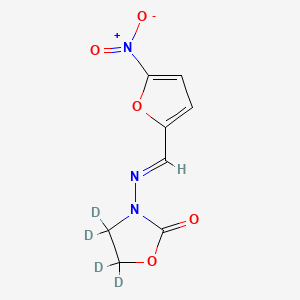

4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJDBGFXBMTGZ-QIBFQDEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675914 | |

| Record name | 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217222-76-8 | |

| Record name | 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217222-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Furazolidone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Furazolidone-d4, a deuterated internal standard crucial for the accurate quantification of the veterinary drug Furazolidone in various matrices. The guide details the multi-step synthetic pathway, including isotopic labeling strategies, and presents key quantitative data and detailed experimental protocols.

Introduction to Furazolidone and its Deuterated Analog

Furazolidone is a nitrofuran antibiotic that has been widely used in veterinary medicine to treat bacterial and protozoal infections.[1] Due to concerns over its potential carcinogenicity, its use in food-producing animals has been banned in many countries. Regulatory monitoring of Furazolidone residues in food products is therefore essential. The primary metabolite of Furazolidone, and the marker residue for its illegal use, is 3-amino-2-oxazolidinone (AOZ).[1][2]

Accurate quantification of Furazolidone and its metabolite AOZ in complex matrices like animal tissues requires the use of a stable isotope-labeled internal standard. This compound, in which four hydrogen atoms on the oxazolidinone ring are replaced with deuterium, is the ideal internal standard for mass spectrometry-based analytical methods.[3] Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectrometric analysis, leading to improved accuracy and precision. The IUPAC name for this compound is 4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial preparation of a deuterated precursor, 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4), followed by a condensation reaction with a 5-nitrofurfural derivative.

Synthesis of 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4)

The synthetic route to the key deuterated intermediate, AOZ-d4, begins with deuterated starting materials to introduce the deuterium atoms into the oxazolidinone ring.

Logical Workflow for the Synthesis of AOZ-d4

Caption: Synthetic pathway for 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4).

Experimental Protocol:

A detailed experimental protocol for the synthesis of AOZ-d4 can be adapted from methodologies described for similar deuterated compounds. The following is a representative procedure:

Step 1: Synthesis of Deuterated Bromoacetic Acid

-

To deuterated acetic acid (CH3COOD-d4), add trifluoroacetic anhydride (TFAA) and bromine.

-

Allow the reaction to proceed at room temperature for approximately 16 hours.

-

Quench the reaction with deuterium oxide (D2O) and evaporate to dryness to obtain deuterated bromoacetic acid.

Step 2: Synthesis of Deuterated Benzyl Bromoacetate

-

React the deuterated bromoacetic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

After the initial reaction, add benzyl alcohol and continue the reaction at room temperature.

-

Quench the reaction with D2O to yield deuterated benzyl bromoacetate.

Step 3: Synthesis of Deuterated Bromoethanol

-

Dissolve sodium borodeuteride (NaBD4) in anhydrous tetrahydrofuran (THF).

-

Add the deuterated benzyl bromoacetate dropwise to the NaBD4 solution.

-

Allow the reduction to proceed at room temperature.

-

Evaporate the solvent to obtain deuterated bromoethanol.

Step 4: Synthesis of Deuterated 2-Hydroxyethylhydrazine

-

Dissolve hydrazine hydrate in dehydrated ethanol.

-

Add sodium hydroxide and stir the mixture.

-

Add the deuterated bromoethanol and allow the reaction to proceed to obtain deuterated 2-hydroxyethylhydrazine.

Step 5: Synthesis of 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4)

-

React the deuterated 2-hydroxyethylhydrazine with dimethyl carbonate in the presence of a base to induce cyclization.

-

The resulting product is 4,4,5,5-tetradeuterio-3-amino-2-oxazolidinone (AOZ-d4).

Condensation to form this compound

The final step in the synthesis is the condensation of the deuterated intermediate, AOZ-d4, with a 5-nitrofurfural derivative, typically 5-nitrofurfural diacetate.

Reaction Scheme for the Final Condensation Step

References

The Role of Furazolidone-d4 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of Furazolidone-d4 in analytical research. Furazolidone, a nitrofuran antibiotic, is banned for use in food-producing animals in many countries due to concerns about its carcinogenicity and the potential for antimicrobial resistance. Consequently, highly sensitive and accurate analytical methods are required to monitor for its illegal use. This guide details the use of its deuterated analog, this compound, as an indispensable tool for the precise quantification of furazolidone residues in various matrices.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

This compound is a stable, isotopically labeled version of Furazolidone, where four hydrogen atoms have been replaced by deuterium. Its primary and most crucial role in research is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3] The use of a deuterated internal standard is a cornerstone of the isotope dilution technique, which is considered the gold standard for quantitative mass spectrometry.

The rationale for using this compound as an internal standard lies in its chemical and physical properties, which are nearly identical to the non-labeled analyte, Furazolidone. It exhibits similar extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This allows for the correction of variations in sample preparation and instrumental analysis, leading to highly accurate and precise quantification.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of Furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), using this compound or its metabolite analog (AOZ-d4) as an internal standard.

Table 1: Performance of LC-MS/MS Methods for Furazolidone Metabolite (AOZ) Analysis

| Matrix | Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| Porcine Tissue | thermospray LC-MS | Not specified | 1 µg/kg | - | - | |

| Meat | LC-MS/MS | AOZ-d4 | - | - | 78-103 | [5] |

| Meat | LC-MS/MS | AOZ-d4, AMOZ-d5, AHD-13C3, SEM-13C15N2 | 0.013-0.200 µg/kg (CCα) | - | - | [2][6] |

| Honey | LC-MS/MS | - | - | 0.25 ppb | 92-103 | |

| Feeds | HPLC-UV / LC-MS | Not specified | 0.1 mg/kg | 1 mg/kg | - | [7] |

| Shrimp | LC-MS/MS | Not specified | - | 0.5 ng/g | - | [8] |

| Prawn | UHPLC-ESI-MSMS | Isotope-labeled standards | - | - | - | [3] |

Table 2: Mass Spectrometric Parameters for the Analysis of AOZ and AOZ-d4

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| NP-AOZ | 236 | 134 | 104 | - |

| NP-AOZ-d4 | 240 | 134 | 108 | - |

Note: Data for precursor and product ions can vary slightly depending on the specific derivatization agent used and the instrument settings.

Experimental Protocols

The following is a representative, detailed methodology for the determination of the Furazolidone metabolite (AOZ) in animal tissue using this compound (in the form of its derivatized metabolite analog, AOZ-d4) as an internal standard, based on common practices found in the literature.[5][6][8]

Materials and Reagents

-

Standards: Furazolidone, 3-amino-2-oxazolidinone (AOZ), and 3-amino-2-oxazolidinone-d4 (AOZ-d4).

-

Solvents: Methanol (HPLC grade), Acetonitrile (LC-MS grade), Ethyl acetate (HPLC grade), Water (LC-MS grade).

-

Reagents: Hydrochloric acid (HCl), Potassium phosphate dibasic (K2HPO4), Sodium hydroxide (NaOH), 2-nitrobenzaldehyde (2-NBA), Ammonium acetate.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOZ and AOZ-d4 in methanol.

-

Working Standard Solutions (e.g., 1 µg/mL): Prepare intermediate and working standard solutions by diluting the stock solutions with a suitable solvent, such as methanol or a mobile phase constituent.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare the internal standard spiking solution of AOZ-d4 at a concentration appropriate for the expected analyte levels in the samples.

Sample Preparation (Tissue)

-

Homogenization: Homogenize approximately 2 g of the tissue sample.

-

Fortification: Spike the sample with a known amount of the AOZ-d4 internal standard solution.

-

Hydrolysis and Derivatization:

-

Add 5 mL of 0.125 M HCl to the sample.

-

Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

-

Incubate the mixture overnight (approximately 16 hours) at 37°C to release the protein-bound metabolites and derivatize them with 2-NBA.

-

-

pH Adjustment: Cool the sample to room temperature and adjust the pH to 7.5 with 1 M K2HPO4 and 1 M NaOH.

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of ethyl acetate and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Repeat the extraction step.

-

-

Evaporation and Reconstitution:

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two transitions for both the analyte (derivatized AOZ) and the internal standard (derivatized AOZ-d4) for quantification and confirmation.

-

Visualizations

Analytical Workflow

References

- 1. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. scispace.com [scispace.com]

- 6. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Mechanism of Action of Furazolidone-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furazolidone is a nitrofuran antibiotic whose use in food-producing animals is prohibited in many countries due to concerns about the carcinogenicity of its residues.[1][2] Regulatory monitoring requires highly accurate and precise analytical methods to detect trace amounts of its residues in complex matrices like animal tissues, eggs, and feed.[1][3] The core of these reliable methods is the use of a stable isotope-labeled internal standard (IS), with Furazolidone-d4 being a prime example for the quantification of furazolidone and its key metabolite, 3-amino-2-oxazolidinone (AOZ).[4] This guide details the mechanism by which this compound functions as an internal standard, outlines a typical experimental protocol, provides essential quantitative data, and illustrates the underlying principles through logical diagrams.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard is an application of Isotope Dilution Mass Spectrometry (IDMS), the gold-standard analytical technique for achieving the highest accuracy and precision in quantification. The fundamental principle of IDMS is the use of a stable, isotopically-labeled version of the analyte, which is chemically identical to the native (unlabeled) analyte but has a different mass.[5]

Mechanism of Action as an Internal Standard:

-

Chemical and Physical Equivalence : this compound, where four hydrogen atoms are replaced by deuterium, is chemically and physically almost identical to natural furazolidone.[6] This means it exhibits the same behavior during every stage of the analytical process, including extraction, derivatization, chromatography, and ionization in the mass spectrometer.[7][8]

-

Correction for Analyte Loss : A known quantity of this compound is added ("spiked") into the sample at the very beginning of the workflow.[7] Any physical loss of the target analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard.[8]

-

Compensation for Matrix Effects : Biological samples contain complex matrices that can interfere with the ionization of the analyte in the mass spectrometer's source, causing either ion suppression or enhancement. Since this compound co-elutes with the native analyte and has the same ionization efficiency, it experiences the same matrix effects.[5][8]

-

Accurate Quantification : The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio.[5] Quantification is not based on the absolute signal intensity of the analyte, which can vary, but on the ratio of the analyte's signal to the internal standard's signal.[7] This ratio remains constant regardless of sample loss or matrix effects, leading to highly accurate and reproducible results.[6]

Mandatory Visualizations

The following diagrams illustrate the core concepts of using this compound as an internal standard in a typical analytical workflow.

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Caption: Furazolidone metabolism and the analytical approach for its marker residue AOZ.

Quantitative Data and Parameters

Accurate detection by tandem mass spectrometry relies on monitoring specific mass transitions from a precursor ion to a product ion. The following tables summarize typical parameters for the analysis of furazolidone's metabolite, AOZ, after derivatization with 2-nitrobenzaldehyde (to form NPAOZ), using its deuterated internal standard.

Table 1: Mass Spectrometry Parameters for NPAOZ Analysis

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Isotope |

|---|---|---|---|---|

| NPAOZ (from AOZ) | 236 | 134 | 104 | Native |

| NPAOZ-d4 (from AOZ-d4) | 240 | 134 | 108 | Deuterated IS |

Note: Specific ions and collision energies may vary slightly based on the instrument and source conditions.[9][10]

Table 2: Typical Method Performance Characteristics

| Parameter | Typical Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.05 - 0.5 ng/g (µg/kg) | [1][11] |

| Limit of Quantification (LOQ) | 0.2 - 1.0 ng/g (µg/kg) | [12][13] |

| Recovery | 92% - 105% | [11] |

| Derivatization Yield | 66% - 74% |[11] |

Experimental Protocol: Determination of AOZ in Tissue

This protocol is a representative example for the determination of the furazolidone marker residue AOZ in animal tissue (e.g., muscle, liver) using AOZ-d4 as the internal standard.

5.1 Materials and Reagents

-

Reagents : Methanol, Ethyl Acetate, Hydrochloric Acid (HCl), Dipotassium Hydrogen Phosphate, 2-nitrobenzaldehyde (NBA) in DMSO.[10]

-

Equipment : Centrifuge, Vortex Mixer, Nitrogen Evaporator, Solid-Phase Extraction (SPE) cartridges, LC-MS/MS system.[11]

5.2 Sample Preparation Procedure

-

Homogenization & Spiking : Weigh 1-2 g of homogenized tissue into a centrifuge tube. Add a precise volume of the AOZ-d4 internal standard solution.[10]

-

Hydrolysis : Add water and 1 M HCl to the sample. This step is crucial to release the protein-bound AOZ metabolites from the tissue matrix.[2][16]

-

Derivatization : Add 2-nitrobenzaldehyde (NBA) solution. Incubate the mixture, typically overnight (16 hours) at 37°C, to form the stable NPAOZ and NPAOZ-d4 derivatives, which are more amenable to chromatographic analysis.[2][11]

-

Neutralization & Extraction : Cool the sample and adjust the pH to ~7.4. Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the layers.[2]

-

Clean-up : Transfer the ethyl acetate layer (supernatant) and evaporate it to dryness under a gentle stream of nitrogen. The residue can be reconstituted and further cleaned using Solid-Phase Extraction (SPE) to remove remaining matrix components.[11][12]

-

Final Reconstitution : Evaporate the final cleaned extract and reconstitute the residue in a small, known volume of mobile phase for injection into the LC-MS/MS system.[13]

5.3 LC-MS/MS Analysis

-

Chromatography : Separation is typically achieved on a C18 reversed-phase column.[9][10] A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile is used to separate the NPAOZ derivative from other compounds.[4][9]

-

Mass Spectrometry : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[11] It specifically monitors the transition of the NPAOZ precursor ion to its product ions, and simultaneously does the same for the NPAOZ-d4 internal standard (as detailed in Table 1).

Conclusion

This compound, and more commonly its metabolite standard AOZ-d4, is an indispensable tool for the accurate quantification of furazolidone residues. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry. By being chemically identical to the analyte, it effectively normalizes for variations in sample preparation, analyte loss, and instrument response.[5][7] This allows laboratories to achieve the low detection limits and high degree of certainty required for regulatory compliance and food safety monitoring. The use of such stable isotope-labeled standards is considered the industry-standard technique for any high-sensitivity, quantitative mass spectrometry application.[5]

References

- 1. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. vliz.be [vliz.be]

- 10. scielo.br [scielo.br]

- 11. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. jfda-online.com [jfda-online.com]

- 14. determination-of-furazolidone-in-porcine-tissue-using-thermospray-liquid-chromatography-mass-spectrometry-and-a-study-of-the-pharmacokinetics-and-stability-of-its-residues - Ask this paper | Bohrium [bohrium.com]

- 15. Determination of furazolidone in porcine tissue using thermospray liquid chromatography-mass spectrometry and a study of the pharmacokinetics and stability of its residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Furazolidone-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical, chemical, and biological characteristics of Furazolidone-d4, a deuterated isotopologue of the synthetic nitrofuran antimicrobial agent, Furazolidone. This guide is intended for professionals in research and development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses or as tracers in metabolic studies.

Physicochemical Characteristics

This compound is the deuterium-labeled form of Furazolidone, where four hydrogen atoms on the oxazolidinone ring have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight, making it an ideal internal standard for mass spectrometry-based analytical methods.[1][2] Its physical and chemical properties are largely similar to those of its non-deuterated parent compound.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | [3] |

| CAS Number | 1217222-76-8 | [4] |

| Molecular Formula | C₈H₃D₄N₃O₅ | [4][5] |

| Molecular Weight | 229.18 g/mol | [1][4][5] |

| Appearance | Yellow solid / crystalline powder | [6][7] |

| Melting Point | Parent compound decomposes at 254-259 °C. Data for the deuterated form is limited. | [6][8][9] |

| Solubility | Sparingly soluble in water; soluble in DMSO, dimethylformamide, and formic acid. | [10][11][12] |

| Stability | Light sensitive. Crystals may darken under strong light. | [6][10] |

| Storage Conditions | Typically stored at -20°C or between 2-8°C. | [4][7][11] |

Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of this compound. While specific spectra for the deuterated analog are proprietary to manufacturers, the data for the parent compound, Furazolidone, serves as a reliable reference.

Table 2: Spectroscopic Data for Furazolidone (Parent Compound)

| Technique | Data | Source(s) |

| UV/Vis (λmax) | 365 nm (in DMSO) | [10][11] |

| UV/Vis (λmax) | 261, 355 nm | [11] |

| Infrared (IR) | Spectra available in the Coblentz Society spectral collection. | [6] |

Experimental Protocols

Synthesis of Furazolidone

The synthesis of Furazolidone provides a framework for understanding the potential synthesis of its deuterated analog. A common method involves the condensation reaction between 3-amino-2-oxazolidinone (AOZ) and 5-nitro-2-furaldehyde diacetate under acidic conditions.[9][13][14] For this compound, this would necessitate the use of a deuterated precursor, 3-amino-2-oxazolidinone-d4 (AOZ-d4).

Methodology:

-

Preparation of Reactants: 3-amino-2-oxazolidinone-d4 is dissolved in water.[13]

-

Acidification: Hydrochloric acid is added to the solution to create an acidic environment (pH < 1).[13][15]

-

Condensation: The solution is heated (e.g., to 65°C), and 5-nitro-2-furaldehyde diacetate is added.[13]

-

Reaction: The temperature is raised and maintained (e.g., 80-86°C) for a set period to allow the condensation reaction and hydrolysis to complete.[9]

-

Isolation: The mixture is cooled, and the resulting this compound precipitate is filtered, washed with water until neutral, and dried.[9][13]

Analytical Method: LC-MS/MS for Residue Analysis

This compound is primarily used as an internal standard for the quantitative analysis of Furazolidone's tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), in biological matrices like meat and seafood.[16][17] The use of a stable isotope-labeled standard is crucial for correcting variations in sample preparation and instrument response, ensuring high accuracy and precision.[2]

Methodology:

-

Sample Homogenization: A biological sample (e.g., muscle tissue) is weighed and homogenized.[17]

-

Internal Standard Spiking: A known amount of this compound is added to the sample. During hydrolysis, this is converted to AOZ-d4.

-

Hydrolysis: The sample undergoes mild acid hydrolysis (e.g., with HCl) to release the protein-bound AOZ metabolite.[18]

-

Derivatization: The released AOZ and the internal standard AOZ-d4 are derivatized with 2-nitrobenzaldehyde (NBA) to form NPAOZ and NPAOZ-d4, respectively. This step improves chromatographic retention and detection sensitivity.[18]

-

Extraction and Clean-up: The derivatized analytes are extracted from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences.[17]

-

LC-MS/MS Analysis: The final extract is injected into an LC-MS/MS system. The instrument is set to monitor specific precursor-to-product ion transitions for both NPAOZ and NPAOZ-d4.

-

Quantification: The concentration of AOZ in the original sample is calculated by comparing the peak area ratio of the native analyte (NPAOZ) to the labeled internal standard (NPAOZ-d4).[17]

Pharmacology and Biochemistry

The biological activity of this compound is considered identical to that of Furazolidone. The deuterium substitution does not alter its mechanism of action but can sometimes affect its metabolic rate (isotopic effect), a property leveraged in pharmacokinetic studies.[2]

Mechanism of Action

Furazolidone's antimicrobial effect is initiated by the reduction of its 5-nitro group by bacterial nitroreductase enzymes.[19] This process generates reactive cytotoxic intermediates and free radicals.[20][21] These intermediates are believed to bind to and crosslink bacterial DNA, leading to the inhibition of DNA synthesis and, ultimately, cell death.[6][22] This mechanism makes the development of bacterial resistance less common. Additionally, Furazolidone is known to be an inhibitor of monoamine oxidase (MAO).[23][24]

Metabolism

Furazolidone is rapidly and extensively metabolized in the body.[23][25] The primary metabolic pathway begins with the nitro-reduction of the furan ring.[25] A significant portion of the drug's residues becomes covalently bound to tissue macromolecules, particularly proteins.[18][21] The key tissue-bound metabolite, which is stable and often targeted for regulatory monitoring, is 3-amino-2-oxazolidinone (AOZ).[16][25] Detoxification can also occur through conjugation with glutathione.[20][25]

Safety Information

This compound should be handled with the same precautions as its parent compound. It is intended for research use only.[7][26] Furazolidone is considered a hazardous material, a possible carcinogen, and may cause skin sensitization.[27] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling the compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[27]

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | CAS#:1217222-76-8 | Chemsrc [chemsrc.com]

- 3. Furazolidone D4 | CAS 1217222-76-8 | LGC Standards [lgcstandards.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. This compound | CAS No- 1217222-76-8 | Simson Pharma Limited [simsonpharma.com]

- 6. Furazolidone | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. Furazolidone | 67-45-8 [chemicalbook.com]

- 9. CN102086194B - Synthesis method of furazolidone - Google Patents [patents.google.com]

- 10. Furazolidone CAS#: 67-45-8 [m.chemicalbook.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. CN102086194A - Synthesis method of furazolidone - Google Patents [patents.google.com]

- 14. Furazolidone synthesis - chemicalbook [chemicalbook.com]

- 15. CN101450944A - Furazolidone synthesis and purification method - Google Patents [patents.google.com]

- 16. vliz.be [vliz.be]

- 17. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.wur.nl [research.wur.nl]

- 19. What is the mechanism of Furazolidone? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Furazolidone - Wikipedia [en.wikipedia.org]

- 23. e-lactancia.org [e-lactancia.org]

- 24. droracle.ai [droracle.ai]

- 25. go.drugbank.com [go.drugbank.com]

- 26. scbt.com [scbt.com]

- 27. This compound [chembk.com]

Furazolidone-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Furazolidone-d4, a deuterated analog of the synthetic nitrofuran antibiotic, Furazolidone. This document is intended for researchers, scientists, and professionals in drug development, offering key technical data, relevant biological pathways, and established experimental protocols. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies due to its mass shift from the parent compound, ensuring accurate quantification.

Core Technical Data

The fundamental physicochemical properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| CAS Number | 1217222-76-8 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₈H₃D₄N₃O₅ | [1][3][4][5] |

| Molecular Weight | 229.18 g/mol | [1][3][4][5][9] |

| Synonyms | 3-[[(5-Nitro-2-furanyl)methylene]amino]-2-oxazolidinone-d4, Diafuron-d4, Furaxon-d4, Topazone-d4 | [1][5] |

| Parent Compound | Furazolidone (CAS: 67-45-8) | [1] |

Mechanism of Action and Signaling Pathways

While this compound is primarily used as a stable isotope-labeled standard, its biological activity is presumed to be identical to that of Furazolidone. The parent compound, Furazolidone, exerts its antimicrobial effects through multiple mechanisms. It is known to interfere with several bacterial enzyme systems.[4] Upon entering microbial cells, the nitro group of Furazolidone is enzymatically reduced by nitroreductases, leading to the formation of reactive intermediates.[5] These intermediates can bind to and induce cross-links in bacterial DNA, leading to mutations and inhibition of DNA replication and transcription, ultimately causing cell death.[3][5]

In eukaryotic cells, Furazolidone has been shown to induce apoptosis. One identified mechanism involves the activation of a reactive oxygen species (ROS)-dependent mitochondrial signaling pathway. This process is characterized by an increase in the Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c, leading to the activation of caspase-9 and caspase-3.[1] Furthermore, Furazolidone has been observed to suppress the PI3K/Akt signaling pathway, a key regulator of cell survival.[1] Furazolidone also acts as an inhibitor of monoamine oxidase (MAO).[2][3]

Caption: Furazolidone-induced apoptosis pathway.

Experimental Protocols

This compound is a critical component in the quantitative analysis of Furazolidone residues in various matrices, particularly in food safety testing. Below are summaries of typical experimental methodologies where this compound serves as an internal standard.

Determination of Furazolidone in Animal-Derived Foods by LC-MS/MS

This method is widely used for the detection of the tissue-bound metabolite of Furazolidone, 3-amino-2-oxazolidinone (AOZ).

-

Sample Preparation and Hydrolysis:

-

Homogenize the animal tissue sample (e.g., muscle, liver).

-

Spike the homogenate with a known concentration of this compound (which metabolizes to AOZ-d4) as an internal standard.

-

Perform acid hydrolysis (e.g., with hydrochloric acid) to release the protein-bound AOZ. This is often carried out overnight at an elevated temperature (e.g., 37°C).

-

-

Derivatization:

-

The released AOZ and AOZ-d4 are derivatized to a more stable form, typically with 2-nitrobenzaldehyde (2-NBA), to form NP-AOZ and NP-AOZ-d4, respectively.

-

-

Extraction:

-

Adjust the pH of the solution.

-

Extract the NP-AOZ and NP-AOZ-d4 using an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the analytes using a suitable column (e.g., C18).

-

Detect and quantify NP-AOZ based on the signal ratio to the internal standard, NP-AOZ-d4.

-

HPLC Method for Furazolidone Analysis

A high-performance liquid chromatography (HPLC) method can be employed for the separation and quantification of Furazolidone, often with greater specificity than UV spectrophotometry.

-

Chromatographic Conditions:

-

Sample Preparation:

-

Dissolve a known quantity of the sample and the internal standard in the mobile phase.

-

Perform dilutions as necessary to bring the concentration within the calibration range.

-

Caption: Workflow for Furazolidone residue analysis.

References

- 1. Furazolidone induces apoptosis through activating reactive oxygen species-dependent mitochondrial signaling pathway and suppressing PI3K/Akt signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Furazolidone | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Furazolidone | Johns Hopkins ABX Guide [hopkinsguides.com]

- 5. What is the mechanism of Furazolidone? [synapse.patsnap.com]

- 6. This compound | CAS#:1217222-76-8 | Chemsrc [chemsrc.com]

- 7. This compound | CAS No- 1217222-76-8 | Simson Pharma Limited [br.simsonpharma.com]

- 8. This compound | CAS No- 1217222-76-8 | Simson Pharma Limited [simsonpharma.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Furazolidone Analyzed by HPLC - AppNote [mtc-usa.com]

- 11. mtc-usa.com [mtc-usa.com]

An In-depth Technical Guide to Deuterated Furazolidone for Mass Spectrometry Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated furazolidone, particularly its metabolite 3-amino-2-oxazolidinone-d4 (AOZ-d4), as an internal standard in mass spectrometry-based bioanalysis. The use of such isotopically labeled standards is critical for the accurate quantification of furazolidone residues in various matrices, which is essential for regulatory monitoring and ensuring food safety.

Introduction to Furazolidone and the Need for Deuterated Standards

Furazolidone is a nitrofuran antibiotic that has been widely used in veterinary medicine. However, due to concerns over its potential carcinogenic properties, its use in food-producing animals has been banned in many countries. Regulatory bodies monitor for the presence of furazolidone residues to enforce this ban. Furazolidone is rapidly metabolized in animals, and its primary tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), is the target analyte for monitoring.

In quantitative mass spectrometry, especially with complex matrices like animal tissues, matrix effects can significantly impact the accuracy and precision of the results. The use of a stable isotope-labeled internal standard, such as deuterated AOZ (AOZ-d4), is the most effective way to compensate for these matrix effects and variations in sample preparation and instrument response. The deuterated internal standard co-elutes with the native analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification.

Quantitative Data for Mass Spectrometry Analysis

The accurate quantification of furazolidone and its metabolite AOZ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies on the selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode. The use of deuterated internal standards requires monitoring of their corresponding transitions.

Table 1: MRM Transitions for the Analysis of Furazolidone and its Metabolite AOZ

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Furazolidone | 226.1 | 104.1 | 182.1 |

| Furazolidone-d4 | 230.1 | 106.1 | 186.1 |

| NPAOZ | 236.1 | 134.1 | 104.1 |

| NPAOZ-d4 | 240.1 | 134.1 | 108.1 |

*NPAOZ (Nitrophenyl-AOZ) is the derivatized form of AOZ. Derivatization with 2-nitrobenzaldehyde is a common and often necessary step to improve the chromatographic retention and ionization efficiency of AOZ.[1]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of furazolidone and its metabolite AOZ in animal tissue using a deuterated internal standard. This protocol is a synthesis of methodologies described in various scientific publications and should be optimized and validated for specific laboratory conditions and matrices.

Sample Preparation

-

Homogenization: Weigh a representative portion of the tissue sample (e.g., 1-2 grams) and homogenize it.

-

Internal Standard Spiking: Spike the homogenized sample with a known concentration of the deuterated internal standard solution (e.g., AOZ-d4).

-

Hydrolysis: To release the protein-bound AOZ, perform an acid hydrolysis by adding hydrochloric acid and incubating the sample.[1]

-

Derivatization: Neutralize the sample and add 2-nitrobenzaldehyde (2-NBA) solution to derivatize the AOZ into NPAOZ. Incubate the mixture.[1]

-

Liquid-Liquid Extraction (LLE): Extract the derivatized analytes using an organic solvent such as ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent mixture for LC-MS/MS analysis (e.g., methanol/water).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity. The specific MRM transitions are listed in Table 1.

-

Visualizations

Metabolic and Analytical Pathway of Furazolidone

The following diagram illustrates the metabolic conversion of furazolidone to its stable tissue-bound metabolite, AOZ, and the subsequent derivatization step required for its analysis.

Caption: Metabolic conversion and analytical derivatization of furazolidone.

General Workflow for Veterinary Drug Residue Analysis

This diagram outlines the typical workflow for the analysis of veterinary drug residues, such as furazolidone, in food matrices using LC-MS/MS with an internal standard.

Caption: Standard workflow for veterinary drug residue analysis.

Conclusion

The use of deuterated furazolidone, specifically its metabolite AOZ-d4, as an internal standard is a cornerstone of modern analytical methods for the detection and quantification of furazolidone residues. This approach, combined with robust sample preparation and sensitive LC-MS/MS analysis, provides the accuracy and reliability required for regulatory compliance and the protection of public health. The protocols and data presented in this guide offer a solid foundation for researchers and analysts working in the field of food safety and drug metabolism.

References

Stability of Furazolidone-d4 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Furazolidone-d4 in solution, a critical aspect for its use as an analytical standard and in various research applications. Due to the limited availability of specific stability data for the deuterated form, this guide leverages extensive data on the non-deuterated Furazolidone and combines it with established principles of isotopic labeling effects on drug stability. The information presented herein is intended to guide researchers in handling, storing, and utilizing this compound solutions to ensure the accuracy and reliability of their experimental results.

Introduction to this compound and Its Stability

Furazolidone is a nitrofuran antibiotic that has been used in human and veterinary medicine. Its deuterated analog, this compound, serves as an internal standard for the quantitative analysis of Furazolidone in various matrices by mass spectrometry. The stability of such analytical standards in solution is paramount for accurate quantification.

Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can influence the stability of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[][2] This increased bond strength can lead to a slower rate of metabolic degradation and potentially enhanced chemical stability.[][2][3] Therefore, this compound is expected to exhibit stability that is at least comparable to, if not greater than, its non-deuterated counterpart under identical conditions.

Quantitative Stability Data

The following tables summarize the available quantitative stability data for non-deuterated Furazolidone in various solutions and conditions. This data serves as a strong proxy for the expected stability of this compound.

Table 1: Stability of Furazolidone in Aqueous Solutions

| Solvent System | pH | Temperature (°C) | Half-life (hours) | Reference |

| Freshwater | 7.4 (average) | 26.7 (average) | 170 | [4] |

| Seawater | 8.2 (average) | 26.7 (average) | 135 | [4] |

Table 2: Solubility of Furazolidone in Various Solvents

| Solvent | Solubility | Reference |

| Water (pH 6, 25°C) | ~40 mg/L | [5] |

| Dimethylformamide (DMF) | Soluble | [6] |

| Dimethyl sulfoxide (DMSO) | Soluble | [6] |

Factors Influencing the Stability of this compound in Solution

The stability of this compound in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

pH and Hydrolysis

Furazolidone is susceptible to hydrolysis, particularly under alkaline conditions. A study on the alkaline hydrolysis of Furazolidone demonstrated that the rate of degradation is pH-dependent. The degradation of Furazolidone in seawater (average pH 8.2) was faster than in freshwater (average pH 7.4).[4]

Temperature

Elevated temperatures can accelerate the degradation of Furazolidone. Forced degradation studies have shown that Furazolidone degrades under thermal stress.[7]

Photostability

Furazolidone is known to be sensitive to light. Photostability testing is crucial to determine appropriate handling and storage conditions. Exposure to light can lead to the degradation of the molecule, and therefore, solutions should be protected from light.

Oxidation

Forced degradation studies have indicated that Furazolidone is susceptible to oxidation.[7] Contact with oxidizing agents should be avoided to maintain the integrity of the solution.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability assessment of this compound.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Methanol or other suitable organic solvent

-

HPLC or LC-MS/MS system

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period. Take samples at different time points, neutralize with NaOH, and dilute with mobile phase for analysis.

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period. Take samples at different time points, neutralize with HCl, and dilute with mobile phase for analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep the solution at room temperature for a specified period. Take samples at different time points and dilute with mobile phase for analysis.

-

Thermal Degradation: Keep an aliquot of the stock solution in a solid or solution state at an elevated temperature (e.g., 80°C) for a specified period. Take samples at different time points, dissolve/dilute with mobile phase, and analyze.

-

Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8] A control sample should be protected from light. Analyze the samples after the exposure period.

-

Analysis: Analyze all the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the percentage of degradation and identify any degradation products.

Protocol for a Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop and validate an HPLC-UV method for the quantification of this compound and its degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: A system with a UV detector.

-

Mobile Phase: 80% DI Water / 20% Acetonitrile / 0.1% Formic Acid (v/v).[9][10]

Methodology:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Dilute the samples from the stability studies with the mobile phase to a suitable concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard. The percentage of degradation can be calculated from the decrease in the concentration of the parent compound.

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound.

Conclusion and Recommendations

The stability of this compound in solution is a critical parameter for its use as an analytical standard. While specific quantitative data for the deuterated form is scarce, the available information on non-deuterated Furazolidone provides a solid foundation for understanding its stability profile. Furazolidone is susceptible to degradation under alkaline, high temperature, and light-exposed conditions, as well as in the presence of oxidizing agents.

Based on the kinetic isotope effect, this compound is expected to be at least as stable as, and likely more stable than, its non-deuterated counterpart.

Recommendations for Handling and Storage of this compound Solutions:

-

Solvent Selection: For stock solutions, use aprotic organic solvents like DMSO or DMF where Furazolidone exhibits good solubility. For working solutions, prepare them fresh in the analytical mobile phase if possible.

-

pH Control: Maintain solutions at a neutral or slightly acidic pH to minimize hydrolytic degradation.

-

Temperature: Store stock solutions at low temperatures (e.g., -20°C) to slow down potential degradation.

-

Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

-

Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to prevent oxidative degradation.

By adhering to these recommendations and utilizing the provided experimental protocols, researchers can ensure the integrity of their this compound solutions, leading to more accurate and reliable analytical results.

References

- 2. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 3. salamandra.net [salamandra.net]

- 4. asianfisheriessociety.org [asianfisheriessociety.org]

- 5. Furazolidone | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solvation dynamics of furazolidone in pure organic solvents and aqueous EDTA disodium salt mixtures: molecular interactions and thermodynamic insights [jcps.bjmu.edu.cn]

- 7. wjpps.com [wjpps.com]

- 8. database.ich.org [database.ich.org]

- 9. mtc-usa.com [mtc-usa.com]

- 10. Furazolidone Analyzed by HPLC - AppNote [mtc-usa.com]

The Gold Standard in Food Safety: A Technical Guide to the Furazolidone Metabolite AOZ-d4 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Furazolidone metabolite 3-amino-2-oxazolidinone-d4 (AOZ-d4) analytical standard. Furazolidone, a nitrofuran antibiotic, is banned for use in food-producing animals in many countries due to concerns about the carcinogenic nature of its residues. Regulatory monitoring focuses on detecting its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). The use of a stable isotope-labeled internal standard like AOZ-d4 is critical for the accurate and reliable quantification of AOZ residues in various food matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for confirmatory analysis.[1]

Core Characteristics of the AOZ-d4 Analytical Standard

AOZ-d4 serves as an ideal internal standard because its chemical and physical properties closely mirror those of the native AOZ analyte. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variations in analytical performance.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | 3-Amino-oxazolidin-2-one-d4; 4,4,5,5-Tetradeutero-3-amino-oxazolidin-2-one | [2] |

| CAS Number | 1188331-23-8 | [1] |

| Empirical Formula | C₃H₂D₄N₂O₂ | [1] |

| Molecular Weight | 106.12 g/mol | [1] |

| Purity | Typically ≥98% | [3] |

| Appearance | White crystalline powder | |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | [4] |

| Storage Conditions | Long-term at -20°C (up to 3 years); Short-term at 2-8°C or 4°C (up to 2 years) | [5][4] |

Metabolic Pathway of Furazolidone to Protein-Bound AOZ

Furazolidone is rapidly metabolized in animals. The initial step involves the reduction of the 5-nitrofuran ring. Subsequently, the molecule is cleaved, forming the 3-amino-2-oxazolidinone (AOZ) side-chain.[6] This reactive metabolite then covalently binds to tissue macromolecules, such as proteins, forming stable residues that are the target for monitoring programs.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. ringbio.com [ringbio.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of protein-bound metabolites of furazolidone and furaltadone in pig liver by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Furazolidone-d4 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, key characteristics, and laboratory applications of Furazolidone-d4. This deuterated analog of the nitrofuran antibiotic, Furazolidone, serves as an invaluable tool in various research and development settings, particularly as an internal standard for mass spectrometry-based analyses.

Commercial Suppliers and Product Specifications

For researchers looking to procure this compound, several reputable commercial suppliers offer this stable isotope-labeled compound. The following table summarizes the available quantitative data from prominent suppliers to facilitate easy comparison. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Pack Size |

| Simson Pharma Limited | F490005 | 1217222-76-8 | C₈H₃D₄N₃O₅ | 229.18 | Certificate of Analysis provided with purchase | Custom Synthesis |

| Santa Cruz Biotechnology, Inc. | sc-211518 | 1217222-76-8 | C₈H₃D₄N₃O₅ | 229.18 | Information available on Certificate of Analysis | Inquire for details |

| LGC Standards | TRC-F872502 | 1217222-76-8 | C₈H₃D₄N₃O₅ | 229.18 | Information available on Certificate of Analysis | Inquire for details |

| Veeprho | DVE00866 | 1217222-76-8 | C₈H₃D₄N₃O₅ | 229.18 | Information available upon request | Inquire for details |

| Pharmaffiliates | PA STI 043620 | 1217222-76-8 | C₈H₃D₄N₃O₅ | 229.18 | Information available on Certificate of Analysis | Inquire for details |

Mechanism of Action of Furazolidone: A Brief Overview

Furazolidone exerts its biological effects through a complex mechanism of action that involves the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for developing new therapeutic strategies.

Induction of Apoptosis via the Mitochondrial Signaling Pathway

Furazolidone has been shown to induce apoptosis, or programmed cell death, in various cell types. This process is primarily mediated through the intrinsic mitochondrial pathway. Furazolidone treatment leads to an increase in intracellular ROS, which in turn disrupts the mitochondrial membrane potential. This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, ultimately leading to apoptosis.

Suppression of the PI3K/Akt Signaling Pathway

In addition to inducing apoptosis, Furazolidone has been observed to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting the activation of Akt, a key protein in this pathway, Furazolidone can further promote apoptosis and inhibit cell proliferation.

Methodological & Application

Application Note: Quantitative Analysis of Furazolidone in Animal Tissue using LC-MS/MS with Furazolidone-d4 as an Internal Standard

[AN001]

Abstract

This application note details a robust and sensitive method for the quantification of furazolidone in animal tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the rapid metabolism of furazolidone, regulatory methods often focus on the detection of its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). This protocol, however, outlines the direct analysis of the parent drug, which is crucial for certain pharmacokinetic and residue studies. The method utilizes Furazolidone-d4 as an internal standard to ensure high accuracy and precision. The sample preparation involves an extraction followed by solid-phase extraction (SPE) cleanup. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer in positive ion electrospray ionization (ESI) mode.

Introduction

Furazolidone is a nitrofuran antibiotic that has been widely used in veterinary medicine to treat bacterial and protozoan infections in livestock and poultry.[1] However, concerns over its potential carcinogenic effects have led to a ban on its use in food-producing animals in many countries, including the European Union.[2] Regulatory monitoring of furazolidone residues is essential to ensure food safety. While the analysis of the AOZ metabolite is common for monitoring illegal use, direct measurement of the parent compound is also necessary in specific contexts.[3][4] LC-MS/MS offers the high selectivity and sensitivity required for detecting trace levels of furazolidone in complex biological matrices.[1] The use of a stable isotope-labeled internal standard, this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response.

Experimental Protocol

Sample Preparation

-

Homogenization: Weigh 2 ± 0.05 g of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample, control, and calibration standard.

-

Extraction: Add 10 mL of a methanol-buffer solution and vortex for 1 minute. The samples are then placed in a water bath for incubation.[5]

-

Liquid-Liquid Partitioning: After incubation, the sample is partitioned with an organic solvent like ethyl acetate.[2][6]

-

Solid-Phase Extraction (SPE) Cleanup: The resulting extract is passed through an SPE cartridge to remove interfering matrix components.[7][8]

-

Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable volume of the initial mobile phase.[6][9]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| LC System | Agilent 1100 series or equivalent[2] |

| Column | C18 reversed-phase column |

| Mobile Phase A | 5 mM ammonium formate in H₂O:MeOH (90:10, v/v)[9] |

| Mobile Phase B | 5 mM ammonium formate in H₂O:MeOH (10:90, v/v)[9] |

| Flow Rate | 0.6 mL/min[9] |

| Injection Volume | 10 µL[9] |

| Column Temperature | 40 °C[9] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS System | AB Sciex API 5500 Qtrap or equivalent[5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for Furazolidone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Furazolidone | 226.1 | 104.1 | 20 |

| 226.1 | 180.1 | 15 | |

| This compound | 230.1 | 106.1 | 20 |

| 230.1 | 184.1 | 15 |

Quantitative Data Summary

The method was validated for linearity, recovery, precision, and limit of quantification (LOQ).

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Calibration Range | 0.1 - 100 µg/kg |

| Recovery | 85% - 110% |

| Precision (RSD%) | < 15% |

| Limit of Quantification (LOQ) | 0.1 µg/kg[7] |

| Decision Limit (CCα) | 0.19 to 0.43 µg/kg for metabolites[6] |

| Detection Capability (CCβ) | 0.23 to 0.54 µg/kg for metabolites[6] |

Workflow Diagram

Caption: Workflow for Furazolidone analysis by LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of furazolidone in animal tissues, with this compound as an effective internal standard. The detailed sample preparation protocol ensures efficient extraction and cleanup, minimizing matrix interference. The method meets the typical validation criteria for linearity, recovery, and precision, making it suitable for research and monitoring purposes in the field of drug development and food safety.

References

- 1. spectroscopyworld.com [spectroscopyworld.com]

- 2. agilent.com [agilent.com]

- 3. research.wur.nl [research.wur.nl]

- 4. Analysis of protein-bound metabolites of furazolidone and furaltadone in pig liver by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. researchgate.net [researchgate.net]

- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 9. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Accuracy Quantification of Furazolidone Residues in Food Matrices Using Furazolidone-d4 as an Internal Standard

Introduction

Furazolidone is a synthetic nitrofuran antibiotic that has been widely used in veterinary medicine to treat bacterial and protozoal infections in food-producing animals.[1][2][3] However, due to concerns about its potential carcinogenic and mutagenic effects, its use in food-producing animals has been banned in many countries, including the European Union.[2] Regulatory monitoring for furazolidone residues is crucial to ensure food safety.

In biological systems, furazolidone is rapidly metabolized, and its residues become covalently bound to tissue macromolecules.[1] Therefore, residue monitoring programs focus on the detection of its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[1][4] The analytical challenge lies in the accurate and precise quantification of AOZ at very low levels in complex food matrices. To overcome matrix effects and variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is the gold standard.[5]

This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of AOZ in various food samples, employing Furazolidone-d4 (which metabolizes to AOZ-d4) as the internal standard for reliable quantification.[6]

Principle

The analytical method involves the release of protein-bound AOZ from the food matrix through acid hydrolysis.[6][7][8] The released AOZ, along with the added AOZ-d4 internal standard, is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form NP-AOZ and NP-AOZ-d4, respectively.[6][9] This derivatization step improves the chromatographic retention and mass spectrometric detection of the analytes. Following extraction and clean-up, the derivatized compounds are quantified by LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode.[6][7] The use of a deuterated internal standard that is chemically identical to the analyte ensures that it experiences the same extraction efficiency, matrix effects, and ionization suppression or enhancement, leading to highly accurate and precise results.[5]

Experimental Protocols

Materials and Reagents

-

Standards: 3-amino-2-oxazolidinone (AOZ), 3-Amino-2-oxazolidinone-d4 (AOZ-d4), 2-nitrobenzaldehyde (2-NBA).[10]

-

Solvents: Methanol, acetonitrile, ethyl acetate, n-hexane (all HPLC or LC-MS grade).[2][9]

-

Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), di-potassium hydrogen phosphate, sodium chloride (NaCl), magnesium sulfate (MgSO₄).[2][9][11]

-

Water: Ultrapure water (18.2 MΩ·cm).

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOZ and AOZ-d4 in methanol. These solutions can be stored at -20°C for up to 5 years in the dark.[9]

-

Intermediate Standard Mix (e.g., 10 µg/mL): Prepare a mixed working solution of AOZ from the stock solution by dilution in methanol.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of AOZ-d4 from the stock solution by dilution in methanol. This solution is used to spike all samples, blanks, and calibration standards.

Sample Preparation and Extraction

-

Homogenization: Homogenize a representative portion of the food sample (e.g., shrimp, meat, eggs).[2]

-

Weighing and Spiking: Weigh 1-2 g of the homogenized sample into a centrifuge tube.[3][10] Add a known amount of the AOZ-d4 internal standard working solution (e.g., 100 µL of 1 µg/mL).[3]

-

Hydrolysis and Derivatization: Add 5 mL of 0.2 M HCl and 100 µL of 0.1 M 2-NBA solution in methanol.[7][9] Vortex the mixture and incubate overnight (approximately 16 hours) at 37°C in a shaking water bath.[3][7][9]

-

Neutralization: Cool the samples to room temperature. Adjust the pH to approximately 7 by adding 0.5 mL of 0.1 M di-potassium hydrogen phosphate and dropwise addition of 1 M NaOH.[2][9]

-

Liquid-Liquid Extraction (LLE): Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge (e.g., 4000 x g for 10 minutes).[7][9] Collect the upper ethyl acetate layer. Repeat the extraction step.

-

Evaporation: Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40-45°C.[2][11]

-

Reconstitution and Clean-up: Reconstitute the dried residue in 1 mL of methanol/water (50:50, v/v) and add 1 mL of n-hexane.[2] Vortex and centrifuge. The lower aqueous layer is collected and filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[2][8]

LC-MS/MS Analysis

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[8]

-

Mobile Phase: A gradient of 0.1% acetic acid in water (A) and acetonitrile (B).[7]

-

Flow Rate: 0.35 mL/min.[8]

-

Column Temperature: 40°C.[10]

-

Injection Volume: 10 µL.[8]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[6][7]

Data Presentation

Table 1: Mass Spectrometric Parameters for NP-AOZ and NP-AOZ-d4

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| NP-AOZ | 236.1 | 134.1 | 104.1 | 10 - 15 |

| NP-AOZ-d4 | 240.1 | 134.1 | 108.1 | 10 - 15 |

Note: Specific collision energies should be optimized for the instrument in use.

Table 2: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity Range | 0.05 - 5.0 µg/kg | [1] |

| Correlation Coefficient (r²) | > 0.995 | [12] |

| Recovery | 78% - 110% | [1][8][12] |

| Repeatability (RSDr) | < 15% | [7] |

| Within-lab Reproducibility (RSDR) | < 22% | [7] |

| Decision Limit (CCα) | 0.08 - 0.36 µg/kg | [7] |

| Detection Capability (CCβ) | 0.12 - 0.61 µg/kg | [7] |

These values are indicative and may vary depending on the matrix and instrumentation.

Experimental Workflow Diagram

Caption: Workflow for AOZ analysis using this compound.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of the furazolidone metabolite AOZ provides a highly accurate, sensitive, and robust method for monitoring illegal veterinary drug use in food production. The described protocol, which involves acid hydrolysis, derivatization, and liquid-liquid extraction, is suitable for a variety of complex food matrices. The inclusion of a stable isotope-labeled internal standard is critical for compensating for matrix-induced signal suppression or enhancement and variations in sample recovery, thereby ensuring the reliability of the quantitative results for regulatory compliance and food safety assessment.

References

- 1. scispace.com [scispace.com]

- 2. cdn.most.gov.bd [cdn.most.gov.bd]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vliz.be [vliz.be]

- 8. ssi.shimadzu.com [ssi.shimadzu.com]

- 9. nucleus.iaea.org [nucleus.iaea.org]

- 10. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thermoscientific.fr [thermoscientific.fr]

Application Note & Protocol: Quantitative Analysis of Furazolidone Residues in Animal-Derived Food Matrices using Isotope Dilution LC-MS/MS with Furazolidone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furazolidone is a nitrofuran antibiotic whose use in food-producing animals is widely banned due to concerns about the carcinogenicity of its residues. Regulatory monitoring for compliance requires highly sensitive and specific analytical methods. Since furazolidone is rapidly metabolized in vivo, the analytical focus is on its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). This protocol details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of AOZ in various animal-derived food matrices. The method employs an acid hydrolysis step to release the bound AOZ, followed by derivatization with 2-nitrobenzaldehyde (NBA). For accurate quantification and to compensate for matrix effects, a deuterated internal standard, 3-amino-2-oxazolidinone-d4 (AOZ-d4), derived from Furazolidone-d4, is utilized throughout the procedure. This isotope dilution method provides high accuracy and precision, meeting the stringent requirements for regulatory analysis.

Experimental Protocol

This protocol is intended for the analysis of furazolidone residues (as the metabolite AOZ) in matrices such as poultry, porcine tissue, fish, shrimp, and eggs.

1. Materials and Reagents

-

Standards: 3-amino-2-oxazolidinone (AOZ), 3-amino-2-oxazolidinone-d4 (AOZ-d4)[1][2][3], and 2-nitrobenzaldehyde (NBA)[4][5][6].

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl acetate (HPLC grade), n-Hexane (HPLC grade)[7].

-

Acids and Bases: Hydrochloric acid (HCl), Sodium Hydroxide (NaOH).

-

Buffers and Salts: Dipotassium hydrogen phosphate (K₂HPO₄), Formic acid, Ammonium formate.

-

Water: Deionized water (18 MΩ·cm or greater).

-

Solid Phase Extraction (SPE): C18 cartridges (optional, for cleanup).

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOZ and AOZ-d4 in methanol. Store at -20°C.

-